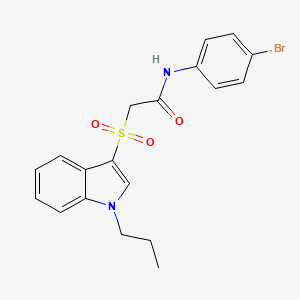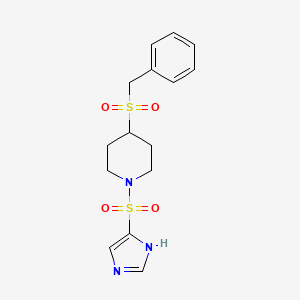
3-(1-(cyclopropylsulfonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(cyclopropylsulfonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C17H22N4O3S and its molecular weight is 362.45. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(cyclopropylsulfonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(cyclopropylsulfonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
The compound 3-(1-(cyclopropylsulfonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one, due to its complex structure, has been a subject of research mainly in the context of synthesis and characterization. Research in this area focuses on developing novel synthetic routes and methodologies for creating heterocyclic compounds, which are of significant interest due to their potential biological activities. For instance, studies have reported the synthesis and characterization of various triazole-thiazolidine clubbed heterocyclic compounds, which demonstrate notable antimicrobial behavior. These compounds are synthesized through a series of condensation and cyclization reactions, showcasing the compound's relevance in producing biologically active heterocycles (Rameshbabu, Gulati, & Patel, 2019).
Biological Activities
A significant area of research involving this compound is its biological activities, particularly antimicrobial and antifungal properties. Studies have elaborated on the synthesis of derivatives that are evaluated for their biological activities. For example, a series of compounds derived from a similar triazole structure were synthesized to evaluate their biological activities, including BSA binding, antimicrobial, anti-inflammatory, and acetylcholinesterase (AChE) activities. These compounds have shown varying degrees of activity, with some being recommended for in vivo studies to explore their therapeutic applications (Iqbal et al., 2020).
Anticancer Potential
Another intriguing application of derivatives of this compound is in anticancer research. The synthesis and in vitro evaluation of certain derivatives against bone cancer cell lines have been documented. These studies involve complex synthetic pathways leading to compounds that exhibit potential anticancer activities. For example, one study reported the synthesis, crystal structure, and anti-bone cancer activity of a heterocyclic compound derived from a similar triazole structure, highlighting its potential in cancer treatment (Lv et al., 2019).
Molecular Docking Studies
Research also extends to molecular docking studies to predict the binding efficiency and mechanism of action of these compounds with biological targets. Such studies are crucial for understanding the potential therapeutic applications of these compounds. For example, research on the binding and docking of triazole heterocycles indicates their promising AChE inhibition properties, making them candidates for further in vivo studies to determine their therapeutic utility (Iqbal et al., 2020).
Propriétés
IUPAC Name |
5-(1-cyclopropylsulfonylpiperidin-4-yl)-2-methyl-4-phenyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-19-17(22)21(14-5-3-2-4-6-14)16(18-19)13-9-11-20(12-10-13)25(23,24)15-7-8-15/h2-6,13,15H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKMYMKJUYUIRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)S(=O)(=O)C3CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

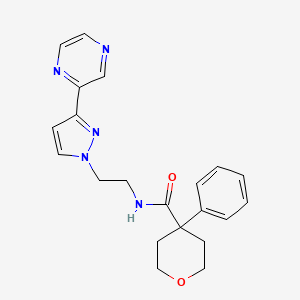
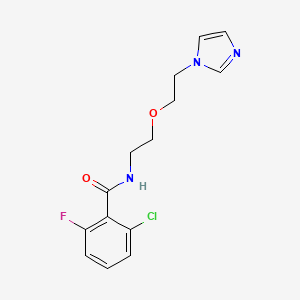

![(2E)-3-(dimethylamino)-1-(2-{[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)prop-2-en-1-one](/img/structure/B2640903.png)
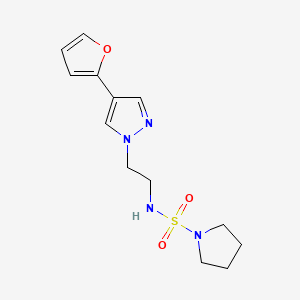
![(E)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2640907.png)
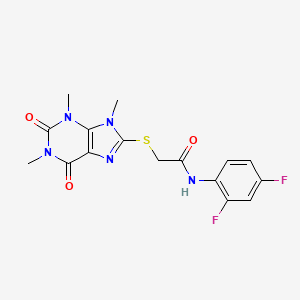
![2-chloro-5-[(diethylamino)sulfonyl]-N-(3,5-dimethoxyphenyl)benzamide](/img/structure/B2640910.png)
![4-[3-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenoxy]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2640911.png)

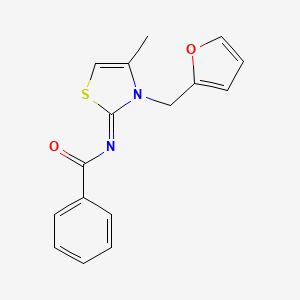
![2-cyclohexyl-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2640916.png)
